molecular formula C11H11N5 B2487516 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile CAS No. 2551116-32-4

5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile

Cat. No. B2487516
CAS RN: 2551116-32-4
M. Wt: 213.244
InChI Key: USBKDSLELTWCJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile and related compounds typically involves the condensation of substituted hydrazines with malononitrile and triethyl orthoformate, leading to the formation of 1-substituted 5-aminopyrazole-4-carbonitriles. The scope and limitations of these synthetic procedures have been explored to optimize the yield and purity of the desired compounds (Dooley, Quinn, & Scammells, 1989).

Molecular Structure Analysis

The molecular structure of derivatives of 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile has been elucidated through various spectroscopic techniques, including IR, NMR, HRMS, and UV–vis spectroscopy. The structural confirmation aids in understanding the compound's reactivity and potential for further chemical modifications (Al‐Azmi & Shalaby, 2018).

Chemical Reactions and Properties

5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile undergoes various chemical reactions, producing a wide range of heterocyclic compounds. For example, its treatment with acetylacetone leads to substituted pyrazoles, indicating the compound's versatility in synthesizing pharmacologically active molecules (Shablykin, Brovarets, & Drach, 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in chemical synthesis. These properties are often determined through X-ray crystallography and spectroscopic methods to ensure the compound's suitability for further chemical transformations.

Chemical Properties Analysis

The chemical properties of 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile, including its reactivity with different chemical reagents, are vital for exploring its potential in organic synthesis. The compound's ability to react with hydrogen sulfide, sodium azide, and hydroxylamine to introduce corresponding azole fragments into the pyrazole system highlights its chemical versatility (Shablykin et al., 2007).

Scientific Research Applications

Novel H1-Antihistaminic Agents

A study focused on the synthesis and pharmacological investigation of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones derived from 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile. The compounds were tested for their in vivo H1-antihistaminic activity and showed significant protection against histamine-induced bronchospasm in guinea pigs. The compound 1-methyl-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one was found to be equipotent with the reference standard chlorpheniramine maleate, indicating its potential as a prototype molecule for future development of H1-antihistaminic agents (Alagarsamy et al., 2005).

Anti-Inflammatory Applications

A study described the synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, potentially derived from 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile. These compounds were tested for their anti-inflammatory activity. The results indicated significant inhibition against carrageenan-induced rat paw edema, with some derivatives being equipotent or more potent than reference drugs like Indomethacin and Celecoxib. These findings suggest their potential as anti-inflammatory agents (Rabea et al., 2006).

Neuromuscular Transmission Studies

Research into phenylpyrazoles, which may include 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile, revealed their insecticidal and herbicidal properties. These compounds were found to increase the frequency of miniature endplate potentials (MEPPs) in frog neuromuscular junctions, suggesting an interaction with neuromuscular transmission and potential applications in neurophysiological studies or pest control (Klis et al., 1991).

Antitumor Applications

The compound 5-(benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, potentially related to 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile, was identified as an activator for epidermal fatty acid binding protein (E-FABP) and demonstrated significant inhibition of mammary tumor growth in a mouse model. This suggests its potential use in antitumor treatments and as a drug candidate for enhancing E-FABP activity and IFNβ responses in macrophages (Rao et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE”, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

Future Directions

The future directions for “5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile” could involve further exploration of its biological activities and potential applications in medicinal chemistry, given the wide range of applications of pyrazoles in this field . Additionally, new synthetic strategies could be developed to access these valuable structures .

properties

IUPAC Name

5-hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-16-11(14-13)9(7-12)10(15-16)8-5-3-2-4-6-8/h2-6,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBKDSLELTWCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile

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